molecular formula C8H14N2O B15226500 (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one

(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one

Cat. No.: B15226500
M. Wt: 154.21 g/mol
InChI Key: PEXKXXDOKRZDFT-ZETCQYMHSA-N
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Description

(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is a chiral compound with significant potential in various fields of scientific research This compound features a piperidine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Formation of the Propenone Moiety: The propenone moiety is introduced through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group and propenone moiety allow it to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The piperidine ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one: The enantiomer of the compound with different stereochemistry.

    1-(3-Aminopiperidin-1-yl)propan-2-one: Lacks the double bond in the propenone moiety.

    1-(3-Aminopiperidin-1-yl)but-2-en-1-one: Contains an additional carbon in the alkenone chain.

Uniqueness

(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a propenone moiety

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(3S)-3-aminopiperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h2,7H,1,3-6,9H2/t7-/m0/s1

InChI Key

PEXKXXDOKRZDFT-ZETCQYMHSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@@H](C1)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N

Origin of Product

United States

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